2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzyl group, a sulfanyl linkage, and a hydroxyphenyl moiety. Its molecular formula is C16H15BrN2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 2-bromobenzyl chloride with thiourea to form 2-bromobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. Finally, the hydrazide is condensed with 2-hydroxybenzaldehyde under reflux conditions to form the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The sulfanyl and hydroxyphenyl groups play crucial roles in these interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide
- 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of the hydroxyphenyl group, which enhances its potential for hydrogen bonding and other interactions. This structural feature may contribute to its distinct biological and chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15BrN2O2S |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15BrN2O2S/c17-14-7-3-1-6-13(14)10-22-11-16(21)19-18-9-12-5-2-4-8-15(12)20/h1-9,20H,10-11H2,(H,19,21)/b18-9+ |
InChI Key |
VKLNKFVHCFZXOO-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=CC=C2O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=CC=C2O)Br |
Origin of Product |
United States |
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